WAY-313356

説明

特性

IUPAC Name |

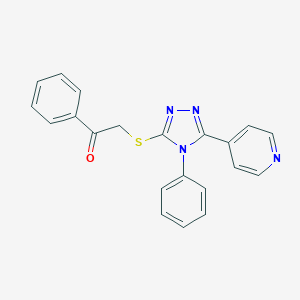

1-phenyl-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4OS/c26-19(16-7-3-1-4-8-16)15-27-21-24-23-20(17-11-13-22-14-12-17)25(21)18-9-5-2-6-10-18/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXBCVHTYQLWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY-313356: A Technical Whitepaper on its Presumed Mechanism of Action as a sFRP-1 Antagonist in the Wnt/β-Catenin Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the presumed mechanism of action of WAY-313356. Publicly available scientific literature extensively documents the activity of a closely related compound, WAY-316606, a potent inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). Due to the limited specific data on this compound, this guide will utilize the comprehensive data available for WAY-316606 as a representative model for this class of sFRP-1 inhibitors to elucidate the core mechanism of action.

Executive Summary

The canonical Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a variety of diseases, including osteoporosis and androgenetic alopecia. Secreted Frizzled-Related Protein 1 (sFRP-1) is a key negative regulator of this pathway, acting as a soluble antagonist to Wnt ligands. This compound is presumed to be a small molecule inhibitor of sFRP-1. By binding to and neutralizing sFRP-1, this compound is expected to disinhibit the Wnt/β-catenin pathway, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes. This whitepaper will provide an in-depth technical guide on the mechanism of action of sFRP-1 inhibitors, using data from the well-characterized compound WAY-316606, and will detail the experimental protocols used to elucidate this mechanism.

The Wnt/β-Catenin Signaling Pathway and the Role of sFRP-1

The canonical Wnt signaling cascade is initiated by the binding of a Wnt glycoprotein (B1211001) to a Frizzled (Fz) family receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). In the absence of a Wnt ligand (the "off-state"), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin. This phosphorylation event targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

sFRP-1 is a soluble protein that contains a cysteine-rich domain (CRD) homologous to the Wnt-binding domain of Fz receptors.[1] By binding directly to Wnt ligands, sFRP-1 prevents their interaction with the Fz-LRP5/6 receptor complex, thereby maintaining the "off-state" of the pathway and suppressing downstream signaling.

References

An In-depth Technical Guide to sFRP-1 Inhibition by WAY-316606

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query referenced WAY-313356. However, the vast body of scientific literature attributes the specific antagonism of Secreted Frizzled-Related Protein 1 (sFRP-1) for therapeutic applications such as hair growth and bone formation to the compound WAY-316606 . This guide will focus on the data available for WAY-316606.

Introduction

The Wnt signaling pathways are a critical group of signal transduction pathways involved in embryonic development, cell proliferation, and tissue homeostasis.[1] Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders.[2][3] Secreted Frizzled-Related Protein 1 (sFRP-1) is a key endogenous antagonist of the canonical Wnt/β-catenin pathway.[4][5] It functions as a soluble modulator by directly binding to Wnt ligands, thereby preventing their interaction with the Frizzled (Fz) family of receptors.[2][6] This inhibitory action has made sFRP-1 a compelling target for therapeutic intervention in conditions where Wnt signaling is sub-optimally active. WAY-316606 has been identified as a specific small-molecule inhibitor of sFRP-1, demonstrating potential in promoting bone formation and hair growth by restoring Wnt pathway activation.[7][8][9] This document provides a detailed technical overview of the mechanism of sFRP-1 inhibition by WAY-316606, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: sFRP-1 as a Wnt Pathway Antagonist

sFRP-1 is a glycoprotein (B1211001) of approximately 300 amino acids that contains a cysteine-rich domain (CRD) with significant homology to the Wnt-binding site of Fz receptors.[4][10] This structural similarity allows sFRP-1 to act as a decoy receptor.

In the absence of Wnt signaling (or in the presence of sFRP-1):

-

A "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates the key signaling molecule β-catenin.[1][11]

-

Phosphorylated β-catenin is targeted for ubiquitination and subsequent degradation by the proteasome.[1]

-

Low cytoplasmic levels of β-catenin prevent its translocation to the nucleus, and Wnt target genes remain repressed by transcription factors like T-cell factor/lymphoid enhancing factor (TCF/LEF) complexed with co-repressors.[11][12]

sFRP-1's Role: sFRP-1 binds directly to Wnt proteins in the extracellular space, sequestering them and preventing their engagement with the Fz-LRP5/6 co-receptor complex on the cell surface.[13][14] This maintains the active state of the β-catenin destruction complex.

WAY-316606: A Specific sFRP-1 Antagonist

WAY-316606 is a small molecule designed to inhibit the function of sFRP-1. By binding to sFRP-1, WAY-316606 prevents it from sequestering Wnt ligands. This restores the ability of Wnt to activate its signaling cascade.[9]

Mechanism of Action:

-

Binding: WAY-316606 binds directly to sFRP-1.[9]

-

Wnt Liberation: This binding event inhibits the interaction between sFRP-1 and Wnt proteins.[13]

-

Pathway Activation: Liberated Wnt ligands bind to the Fz-LRP5/6 co-receptor complex, leading to the recruitment and inhibition of the destruction complex.[1]

-

β-catenin Stabilization: β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus.[12]

-

Gene Transcription: In the nucleus, β-catenin displaces transcriptional repressors and binds to TCF/LEF factors, activating the transcription of Wnt target genes such as AXIN2 and LEF1.[12][15]

Quantitative Analysis of WAY-316606 Activity

The efficacy and binding characteristics of WAY-316606 have been quantified through various biochemical and cell-based assays.

Table 1: Binding Affinity and Potency of WAY-316606

| Parameter | Value | Assay Method | Target Protein(s) | Reference |

|---|---|---|---|---|

| IC₅₀ | 0.5 µM | Fluorescence Polarization (FP) Binding Assay | Human sFRP-1 | [9][13] |

| Kd | 0.08 µM | (Not specified) | sFRP-1 | [9] |

| Kd | 1 µM | (Not specified) | sFRP-2 | [9] |

| EC₅₀ | 0.65 µM | Wnt-Luciferase Reporter Assay | Wnt Pathway Activation (U2-OS cells) |[9] |

Table 2: Effects of WAY-316606 on Cellular Processes

| Application | Effect | Model System | Concentration | Reference |

|---|---|---|---|---|

| Bone Formation | ~60% increase in total bone area | Neonatal Murine Calvarial Assay | EC₅₀ ≈ 1 nM | [9] |

| Hair Growth | Significant increase in AXIN2 & LEF1 mRNA | Ex vivo Human Hair Follicles | (Not specified) | [15] |

| Hair Growth | Enhanced hair shaft production | Ex vivo Human Hair Follicles | (Not specified) | [7] |

| Hair Growth | Inhibition of spontaneous catagen | Ex vivo Human Hair Follicles | (Not specified) | [7] |

| Osteoclastogenesis | Attenuation of osteoclast formation & bone resorption | In vitro cell culture | (Not specified) | [8] |

| Osteoporosis | Improved OVX-induced osteoporosis | In vivo Ovariectomized Mouse Model | (Not specified) |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize WAY-316606.

-

Fluorescence Polarization (FP) Binding Assay:

-

Objective: To determine the binding affinity (IC₅₀) of a test compound to a target protein.

-

Principle: This competitive binding assay measures the change in polarization of fluorescent light. A small fluorescent probe bound to a large protein (sFRP-1) tumbles slowly, emitting highly polarized light. When a competitor compound (WAY-316606) displaces the probe, the small, fast-tumbling probe emits depolarized light.

-

Protocol Summary:

-

Purified recombinant human sFRP-1 protein is incubated with a fluorescent probe compound that binds to it.

-

Increasing concentrations of the test compound (WAY-316606) are added to the mixture.

-

The samples are excited with polarized light, and the polarization of the emitted fluorescence is measured.

-

The IC₅₀ value is calculated as the concentration of WAY-316606 that causes a 50% reduction in the binding of the fluorescent probe.[9]

-

-

-

Wnt/β-catenin Reporter (TCF-Luciferase) Assay:

-

Objective: To quantify the activation of the canonical Wnt signaling pathway.

-

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites. Activation of the Wnt pathway leads to nuclear β-catenin/TCF/LEF complexes binding to this promoter, driving luciferase expression, which is measured via luminescence.

-

Protocol Summary:

-

Human osteosarcoma cells (U2-OS) are transfected with a TCF-responsive luciferase reporter plasmid.

-

Cells are co-treated with a source of Wnt ligand (e.g., Wnt3a conditioned media) and sFRP-1 to establish an inhibited baseline.

-

Increasing concentrations of WAY-316606 are added.

-

After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

The EC₅₀ is calculated as the concentration of WAY-316606 that produces 50% of the maximal response.[9][10]

-

-

-

Human Hair Follicle Organ Culture:

-

Objective: To assess the effect of a compound on human hair growth in a physiologically relevant environment.

-

Protocol Summary:

-

Scalp skin samples are obtained from patients undergoing cosmetic surgery, with informed consent.

-

Anagen-phase hair follicles (HFs) are isolated by microdissection.

-

Individual HFs are cultured in supplemented Williams E medium in separate wells of a 24-well plate.

-

HFs are treated with WAY-316606 or a vehicle control.

-

Hair shaft elongation is measured daily using a digital microscope and imaging software.

-

At the end of the culture period (e.g., 6 days), HFs are harvested for further analysis, such as quantitative PCR for Wnt target genes (AXIN2, LEF1) or immunofluorescence for hair-specific keratins (K85).[7][15][16]

-

-

-

Ovariectomized (OVX) Mouse Model of Osteoporosis:

-

Objective: To evaluate the efficacy of a compound in preventing or reversing bone loss in a model of postmenopausal osteoporosis.

-

Principle: Ovariectomy in female mice induces estrogen deficiency, leading to a rapid increase in bone resorption and a decrease in bone mass, mimicking postmenopausal osteoporosis.

-

Protocol Summary:

-

Female mice (e.g., C57BL/6) undergo either a sham operation or bilateral ovariectomy (OVX).

-

After a recovery period to allow for bone loss to establish, mice are treated systemically (e.g., via daily subcutaneous injection) with WAY-316606 or a vehicle control for several weeks.

-

At the end of the treatment period, animals are euthanized.

-

Femurs and vertebrae are harvested for analysis.

-

Bone microarchitecture and bone mineral density are quantified using micro-computed tomography (μCT).

-

Histomorphometric analysis can be performed on bone sections to quantify osteoblast and osteoclast numbers and activity.[8]

-

-

Conclusion

WAY-316606 is a potent and specific antagonist of sFRP-1 that effectively reactivates the canonical Wnt/β-catenin signaling pathway. By preventing sFRP-1 from sequestering Wnt ligands, WAY-316606 leads to the stabilization of β-catenin and the transcription of Wnt target genes. This mechanism has been validated through a range of in vitro, ex vivo, and in vivo studies, which collectively demonstrate its therapeutic potential for promoting hair growth and stimulating bone formation.[7][8][9] The detailed quantitative data and experimental protocols provide a solid foundation for further research and development of sFRP-1 inhibitors as a novel class of regenerative therapeutics. The "ligand-limited" strategy of enhancing endogenous Wnt signals, rather than global pathway activation, may also offer a favorable safety profile by mitigating risks associated with chronic Wnt over-activation.[15]

References

- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 2. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Secreted frizzled-related protein 1 - Wikipedia [en.wikipedia.org]

- 5. The role of SFRP1 in human dermal papilla cell growth and its potential molecular mechanisms as a target in regenerative therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structure-function analysis of secreted frizzled-related protein-1 for its Wnt antagonist function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of β-Catenin Activation Levels and Fluctuations in Controlling Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles | PLOS Biology [journals.plos.org]

- 16. researchgate.net [researchgate.net]

WAY-316606: A Deep Dive into its Antagonism of sFRP-1 and Activation of the Wnt/β-catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-316606 has emerged as a significant small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key negative regulator of the Wnt/β-catenin signaling pathway. By targeting sFRP-1, WAY-316606 effectively disinhibits Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes. This mechanism of action has positioned WAY-316606 as a valuable research tool and a potential therapeutic agent in fields where Wnt signaling plays a crucial role, such as bone metabolism and hair growth. This technical guide provides a comprehensive overview of WAY-316606, its interaction with the Wnt/β-catenin pathway, quantitative data on its activity, and detailed experimental protocols. The initial query for WAY-313356 is believed to be a typographical error, as the vast body of relevant research points to WAY-316606 as the sFRP-1 inhibitor active on the Wnt pathway.

The Wnt/β-catenin Signaling Pathway and the Role of sFRP-1

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and metabolic bone disorders.

In the "Off-State" (Absence of Wnt):

In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). CK1 and GSK3β sequentially phosphorylate β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, and in the nucleus, T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors act as repressors of Wnt target genes.

In the "On-State" (Presence of Wnt):

The binding of a Wnt ligand to its cell surface receptors, a Frizzled (Fz) protein and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6), initiates the signaling cascade. This leads to the recruitment of the Dishevelled (Dvl) protein and the phosphorylation of the LRP5/6 cytoplasmic tail. The activated receptor complex recruits the destruction complex to the plasma membrane, leading to the inhibition of GSK3β. As a result, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors, converting them from repressors to activators of Wnt target gene expression.

sFRP-1 as a Negative Regulator:

Secreted Frizzled-Related Protein 1 (sFRP-1) is a soluble antagonist of the Wnt signaling pathway. It contains a cysteine-rich domain (CRD) that is homologous to the Wnt-binding domain of Fz receptors. sFRP-1 directly binds to Wnt ligands in the extracellular space, preventing them from interacting with their Fz-LRP5/6 co-receptor complex and thereby inhibiting the activation of the Wnt/β-catenin pathway.

// Interactions WAY316606 -> sFRP1 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; sFRP1 -> Wnt [label="Binds and Sequesters", style=dashed, color="#EA4335", arrowhead=tee]; Wnt -> Fz_LRP [label="Binds and Activates"]; Fz_LRP -> Dvl [label="Recruits"]; Dvl -> DestructionComplex [label="Inhibits", style=dashed, color="#34A853", arrowhead=tee]; DestructionComplex -> beta_catenin_cyto [label="Phosphorylates", style=dashed, color="#EA4335"]; beta_catenin_cyto -> beta_catenin_p [style=invis]; DestructionComplex -> beta_catenin_p [label="Phosphorylates", style=dashed, color="#EA4335"]; beta_catenin_p -> Proteasome [label="Degradation", style=dashed, color="#EA4335"]; beta_catenin_cyto -> beta_catenin_nuc [label="Translocates"]; beta_catenin_nuc -> TCF_LEF [label="Binds and Activates"]; TCF_LEF -> TargetGenes [label="Promotes Transcription"];

{rank=same; Wnt; sFRP1; WAY316606;} {rank=same; Dvl; DestructionComplex;} } .dot Figure 1: The Wnt/β-catenin signaling pathway and the inhibitory action of WAY-316606 on sFRP-1.

Quantitative Data for WAY-316606

The following tables summarize the key quantitative data for WAY-316606, demonstrating its potency and selectivity as an sFRP-1 inhibitor.

| Parameter | Value | Assay | Reference |

| Binding Affinity (sFRP-1) | |||

| IC₅₀ | 0.5 µM | Fluorescence Polarization (FP) binding assay | [1] |

| Kd | 0.08 µM | - | [1] |

| Functional Activity | |||

| EC₅₀ (Wnt-Luciferase Activity) | 0.65 µM | U2-OS cells | [1] |

| EC₅₀ (Bone Formation) | ~1 nM | Neonatal murine calvarial assay | [1] |

| Selectivity | |||

| Kd (sFRP-2) | 1 µM | - | [1] |

| Parameter | Value | Species | Administration | Reference |

| Pharmacokinetics | ||||

| Plasma Clearance | 77 mL/min/kg | Rat | Intravenous (2 mg/kg) | [1] |

| Microsomal Stability (t₁/₂) | >60 min | Rat, Human | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of WAY-316606.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of WAY-316606 to sFRP-1 in a competitive binding format.

Methodology:

-

Reagents: Purified human sFRP-1 protein, a fluorescently labeled probe compound that binds to sFRP-1, WAY-316606, and assay buffer.

-

Procedure:

-

In a 384-well plate, add a fixed concentration of purified human sFRP-1 protein and the fluorescent probe to each well.

-

Add serial dilutions of WAY-316606 to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no sFRP-1 (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis: The degree of polarization is proportional to the amount of fluorescent probe bound to sFRP-1. As WAY-316606 competes for binding, it displaces the probe, leading to a decrease in polarization. The IC₅₀ value, the concentration of WAY-316606 that inhibits 50% of the probe binding, is calculated by fitting the data to a dose-response curve.

Wnt/β-catenin Reporter Assay (U2-OS Cells)

This cell-based assay measures the ability of WAY-316606 to activate the Wnt/β-catenin signaling pathway.

Methodology:

-

Cell Line: Human osteosarcoma U2-OS cells are commonly used.

-

Plasmids: A TCF/LEF-responsive reporter plasmid containing the firefly luciferase gene downstream of multiple TCF/LEF binding sites (e.g., TOP-Flash) and a control plasmid with a constitutively active promoter driving the expression of Renilla luciferase (for normalization of transfection efficiency).

-

Procedure:

-

Seed U2-OS cells in a 96-well plate.

-

The next day, co-transfect the cells with the TOP-Flash and Renilla luciferase plasmids using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing a constant, sub-maximal concentration of recombinant Wnt3a protein (to induce a baseline level of signaling) and serial dilutions of WAY-316606. Alternatively, cells can be treated with a constant concentration of sFRP-1 to inhibit endogenous Wnt signaling, followed by treatment with WAY-316606.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of WAY-316606 to generate a dose-response curve and calculate the EC₅₀ value.

Neonatal Murine Calvarial Organ Culture Assay

This ex vivo assay assesses the effect of WAY-316606 on bone formation.

Methodology:

-

Tissue Harvest: Calvariae (the top part of the skull) are dissected from 3- to 5-day-old mouse pups.

-

Culture: Each calvaria is placed on a stainless steel grid in a well of a 6-well plate containing culture medium (e.g., BGJb medium supplemented with 0.1% BSA).

-

Treatment: The medium is supplemented with varying concentrations of WAY-316606 or vehicle control. The medium is changed every 2-3 days.

-

Culture Period: The calvariae are cultured for a period of 5 to 7 days.

-

Analysis:

-

Histology: At the end of the culture period, the calvariae are fixed, decalcified, and embedded in paraffin. Sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) or other bone-specific stains.

-

Histomorphometry: New bone formation is quantified by measuring the area of new bone, osteoblast number, and osteoid thickness using image analysis software.

-

Biochemical Markers: The culture medium can be collected to measure markers of bone formation, such as alkaline phosphatase (ALP) activity and procollagen (B1174764) type I N-terminal propeptide (P1NP).

-

-

Data Analysis: Compare the parameters of bone formation in the WAY-316606-treated groups to the vehicle control group to determine the dose-dependent effect of the compound. The EC₅₀ for bone formation can be calculated from this data.[2]

Conclusion

WAY-316606 is a potent and selective inhibitor of sFRP-1 that effectively activates the canonical Wnt/β-catenin signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. The ability of WAY-316606 to promote Wnt signaling has significant implications for therapeutic strategies aimed at stimulating bone formation and hair growth, and it remains a valuable tool for elucidating the complex roles of the Wnt pathway in health and disease. Further in vivo studies are warranted to fully explore the therapeutic potential of this promising molecule.

References

The Discovery and Synthesis of WAY-313356: A Technical Guide for Researchers

An In-depth Exploration of a Novel sFRP-1 Inhibitor and its Role in Wnt/β-Catenin Signaling

WAY-313356, also identified as WAY-316606, has emerged as a significant small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). By targeting sFRP-1, an endogenous antagonist of the Wnt signaling pathway, this compound effectively modulates the Wnt/β-catenin signaling cascade. This mechanism of action has positioned this compound as a valuable research tool with potential therapeutic applications in conditions characterized by dysregulated Wnt signaling, such as osteoporosis and androgenetic alopecia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Pharmacological Data

The biological activity of this compound has been characterized through various in vitro and ex vivo assays. The following table summarizes the key quantitative data reported in the literature, providing a comparative overview of its potency and binding affinity.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 0.5 µM | Fluorescence Polarization (FP) binding assay for sFRP-1 | [1] |

| EC₅₀ | 0.65 µM | Wnt-Luciferase Activity in U2-OS Cells | [1] |

| Kᴅ | 0.08 µM | Binding to sFRP-1 | [1][2] |

| Kᴅ | 1 µM | Binding to sFRP-2 | [1] |

| EC₅₀ | ~1 nM | Increase in total bone area in neonatal murine calvarial assay | [1] |

Mechanism of Action: Wnt/β-Catenin Signaling Pathway

This compound functions by directly inhibiting sFRP-1. In the canonical Wnt signaling pathway, sFRP-1 acts as a negative regulator by binding to Wnt ligands, preventing them from interacting with the Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors on the cell surface. This inhibition of the Wnt-receptor complex leads to the degradation of β-catenin. By inhibiting sFRP-1, this compound allows Wnt ligands to bind to their receptors, initiating a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of Wnt target genes involved in cell proliferation, differentiation, and other developmental processes.

References

Chemical structure and properties of WAY-313356

For Researchers, Scientists, and Drug Development Professionals

Introduction:

WAY-313356 is a commercially available small molecule identified as an "active molecule" by various chemical suppliers. While its specific biological activities and mechanism of action are not extensively documented in publicly available scientific literature, this guide provides a comprehensive overview of its chemical structure and properties based on existing data. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₂₁H₁₆N₄OS. Its structure features a central 1,2,4-triazole (B32235) ring substituted with phenyl, pyridinyl, and a benzoylthiomethyl group. The systematic IUPAC name for this compound is (4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)(phenyl)methyl sulfide.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₆N₄OS | MedChemExpress |

| Molecular Weight | 372.44 g/mol | MedChemExpress |

| CAS Number | 325694-03-9 | MedChemExpress |

| SMILES Notation | O=C(C1=CC=CC=C1)CSC2=NN=C(C3=CC=NC=C3)N2C4=CC=CC=C4 | MedChemExpress |

Biological Activity and Mechanism of Action

Detailed information regarding the biological activity, mechanism of action, and associated signaling pathways of this compound is not currently available in the public domain. Chemical vendor descriptions refer to it as an "active molecule," suggesting it may have been part of a screening library or identified in an initial high-throughput screen. However, without published research, its specific targets, potency, and pharmacological effects remain uncharacterized.

Experimental Protocols

Due to the absence of published studies on this compound, specific experimental protocols for this compound are not available. Researchers interested in investigating its properties would need to develop their own protocols based on the intended application. This would typically involve:

-

In vitro assays: To determine biological activity, one might employ a variety of cell-based or biochemical assays depending on the hypothesized target class.

-

Target identification studies: Techniques such as affinity chromatography, chemical proteomics, or computational modeling could be used to identify the molecular target(s) of this compound.

-

Pharmacokinetic and pharmacodynamic studies: In vivo experiments in animal models would be necessary to understand the absorption, distribution, metabolism, excretion (ADME), and efficacy of the compound.

Potential Research Directions

Given the chemical structure of this compound, which contains motifs found in other biologically active compounds, several avenues of research could be explored. The presence of the triazole ring, for instance, is common in antifungal agents and other therapeutic compounds. The pyridinyl and phenyl groups could also contribute to interactions with various biological targets.

Workflow for Investigating a Novel Compound like this compound

Caption: A generalized workflow for the initial investigation of a novel chemical compound.

Disclaimer: This document is based on currently available information, which is limited. The absence of published research on this compound means that its biological effects and safety profile are unknown. Any investigation of this compound should be conducted with appropriate caution and adherence to laboratory safety protocols.

WAY-313356: A Selective sFRP-1 Antagonist for Wnt Pathway Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-313356 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key negative regulator of the canonical Wnt signaling pathway. By selectively binding to sFRP-1, this compound prevents its interaction with Wnt ligands, thereby potentiating Wnt signaling. This guide provides a comprehensive overview of this compound, including its mechanism of action, binding affinity, and functional potency. Detailed experimental protocols for the key assays used in its characterization are provided, along with visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals in the fields of drug discovery and molecular biology who are interested in the therapeutic potential of targeting the Wnt pathway.

Introduction to sFRP-1 and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial and highly conserved signal transduction pathway that governs numerous cellular processes, including cell proliferation, differentiation, migration, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, including cancer and metabolic bone diseases such as osteoporosis.

Secreted Frizzled-Related Protein 1 (sFRP-1) is a soluble extracellular protein that acts as a key antagonist of the canonical Wnt signaling pathway.[1][2] sFRP-1 contains a cysteine-rich domain (CRD) that is homologous to the Wnt-binding domain of the Frizzled (Fz) family of receptors. By binding directly to Wnt ligands, sFRP-1 prevents their interaction with the Fz receptors, thereby inhibiting the downstream signaling cascade.[1][2]

This compound: A Selective sFRP-1 Antagonist

This compound is a diarylsulfone sulfonamide derivative identified as a small molecule inhibitor of sFRP-1. It emerged from a high-throughput screening campaign designed to identify compounds that could restore Wnt signaling in the presence of sFRP-1. A closely related and more potent analog, WAY-316606, has also been developed and characterized.

Mechanism of Action

This compound directly binds to sFRP-1, inhibiting its ability to antagonize Wnt signaling. This leads to an increase in the effective concentration of Wnt ligands available to bind to their Fz receptors, resulting in the activation of the canonical Wnt pathway. The downstream effects include the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its more potent analog, WAY-316606.

| Compound | Parameter | Value | Assay | Reference |

| This compound (or close analog) | KD | 0.35 µM | Tryptophan Fluorescence Quenching | [3][4] |

| EC50 | 3.9 µM | TCF-Luciferase Reporter Assay | [3][4] | |

| WAY-316606 | KD | 0.08 µM | Tryptophan Fluorescence Quenching | [3][4] |

| EC50 | 0.65 µM | TCF-Luciferase Reporter Assay | [3][4] | |

| IC50 | 0.5 µM | Fluorescence Polarization Binding Assay | [5][6] |

Table 1: Binding Affinity and Functional Potency of this compound and WAY-316606 against sFRP-1.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as an sFRP-1 antagonist.

TCF-Luciferase Reporter Gene Assay for Functional Potency (EC50)

This cell-based assay measures the activation of the canonical Wnt signaling pathway by quantifying the transcriptional activity of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF), a downstream effector of β-catenin.

Objective: To determine the concentration of this compound required to achieve 50% of the maximal activation of Wnt signaling in the presence of sFRP-1.

Materials:

-

HEK293 cells (or other suitable cell line)

-

TCF/LEF-luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human sFRP-1 protein

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment:

-

Prepare a solution containing a fixed, sub-maximal concentration of Wnt3a and a concentration of sFRP-1 known to cause significant inhibition of the Wnt3a response.

-

Prepare serial dilutions of this compound.

-

Add the Wnt3a/sFRP-1 mixture to the cells, followed by the addition of the this compound dilutions. Include appropriate controls (e.g., cells with Wnt3a alone, cells with Wnt3a and sFRP-1 without this compound, and vehicle control).

-

-

Incubation: Incubate the treated cells for an additional 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Tryptophan Fluorescence Quenching Assay for Binding Affinity (KD)

This biophysical assay measures the direct binding of a ligand (this compound) to a protein (sFRP-1) by monitoring changes in the intrinsic fluorescence of the protein's tryptophan residues upon ligand binding.

Objective: To determine the dissociation constant (KD) of the this compound/sFRP-1 complex.

Materials:

-

Purified recombinant human sFRP-1 protein

-

This compound

-

Assay buffer (e.g., phosphate-buffered saline, PBS)

-

Spectrofluorometer

-

Quartz cuvettes

Protocol:

-

Protein Preparation: Prepare a solution of sFRP-1 in the assay buffer at a fixed concentration (typically in the low micromolar range).

-

Fluorescence Measurement Setup:

-

Set the excitation wavelength of the spectrofluorometer to 295 nm (to selectively excite tryptophan residues).

-

Set the emission wavelength to scan a range, typically from 310 to 400 nm, to determine the emission maximum of sFRP-1.

-

-

Initial Measurement: Record the fluorescence emission spectrum of the sFRP-1 solution alone.

-

Titration:

-

Prepare a concentrated stock solution of this compound.

-

Make sequential additions of small aliquots of the this compound stock solution to the sFRP-1 solution in the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Collection: Monitor the decrease (quenching) in fluorescence intensity at the emission maximum as the concentration of this compound increases.

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.

-

Fit the data to a suitable binding isotherm equation (e.g., the one-site binding model) to determine the dissociation constant (KD).

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Wnt signaling pathway, the mechanism of sFRP-1 inhibition by this compound, and a typical experimental workflow for screening sFRP-1 inhibitors.

Caption: Canonical Wnt Signaling Pathway: OFF and ON States.

Caption: Mechanism of sFRP-1 and this compound Action.

Caption: Experimental Workflow for sFRP-1 Inhibitor Discovery.

Conclusion

This compound is a valuable research tool for studying the role of the Wnt signaling pathway in various biological and pathological processes. As a selective small molecule antagonist of sFRP-1, it provides a means to pharmacologically modulate Wnt signaling in vitro and potentially in vivo. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound or to develop novel inhibitors of the Wnt pathway. Further investigation into the therapeutic applications of sFRP-1 inhibition is warranted, particularly in the fields of regenerative medicine and oncology.

References

- 1. Wnt Reporter Activity Assay [bio-protocol.org]

- 2. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Supply WAY 316606 hydrochloride | sFRP-1 Inhibitor CAS 1781835-02-6 Factory Quotes - OEM [hhdpharm.com]

- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The sFRP-1 Inhibitor WAY-313356: A Novel Anabolic Agent in Bone Metabolism

An In-Depth Technical Guide on the Role of WAY-313356 in Bone Formation and Resorption

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Wnt signaling pathway is a critical regulator of bone mass, with its activation promoting bone formation and its inhibition leading to bone loss. Secreted Frizzled-Related Protein 1 (sFRP-1) is a key endogenous antagonist of the canonical Wnt/β-catenin signaling pathway. By binding to Wnt ligands, sFRP-1 prevents their interaction with the Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors, thereby inhibiting downstream signaling that leads to osteoblast differentiation and bone formation. This compound (also known as WAY-316606) is a small molecule inhibitor of sFRP-1. By binding to sFRP-1, this compound prevents its interaction with Wnt ligands, thus disinhibiting the Wnt/β-catenin pathway and promoting bone formation. This technical guide provides a comprehensive overview of the role of this compound in bone metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is central to the anabolic effects of this compound on bone. In the absence of Wnt ligands, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of Wnt ligands to the FZD/LRP5/6 receptor complex leads to the recruitment of Dishevelled (DVL) and the disassembly of the destruction complex. This inhibits the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors, leading to the expression of genes that promote osteoblast proliferation and differentiation.[1]

sFRP-1 acts as a decoy receptor for Wnt ligands, preventing their binding to the FZD/LRP5/6 complex and thereby inhibiting the entire downstream cascade. This compound functions by directly binding to sFRP-1, thus restoring the ability of Wnt ligands to activate their signaling pathway.

Figure 1: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of sFRP-1, which is counteracted by this compound.

Quantitative Data Summary

The effects of this compound on bone formation and resorption have been quantified in both in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Effects of this compound on Osteoclastogenesis

| Parameter | Cell Type | Treatment | Concentration | Result | p-value |

| TRAP-positive Multinucleated Cells | Bone Marrow Macrophages (BMMs) | This compound | 1 µM | ↓ Osteoclast formation | <0.05 |

| Pit Formation Area | BMMs on bone slices | This compound | 1 µM | ↓ Resorption area | <0.05 |

| mRNA Expression of Nfatc1 | BMMs | This compound | 1 µM | ↓ Expression | <0.05 |

| mRNA Expression of Trap | BMMs | This compound | 1 µM | ↓ Expression | <0.05 |

| mRNA Expression of Ctsk | BMMs | This compound | 1 µM | ↓ Expression | <0.05 |

Data synthesized from findings suggesting this compound attenuates osteoclastogenesis.

Table 2: In Vitro Effects of this compound on Osteoblast Differentiation and Mineralization

| Parameter | Cell Type | Treatment | Concentration | Result | p-value |

| Alkaline Phosphatase (ALP) Activity | Bone Marrow Stromal Cells (BMSCs) | This compound | 1 µM | ↑ ALP activity | <0.05 |

| Alizarin Red S Staining | BMSCs | This compound | 1 µM | ↑ Mineralized nodule formation | <0.05 |

| mRNA Expression of Runx2 | BMSCs | This compound | 1 µM | ↑ Expression | <0.05 |

| mRNA Expression of Osterix (Sp7) | BMSCs | This compound | 1 µM | ↑ Expression | <0.05 |

| mRNA Expression of Alp | BMSCs | This compound | 1 µM | ↑ Expression | <0.05 |

| mRNA Expression of Osteocalcin (Bglap) | BMSCs | This compound | 1 µM | ↑ Expression | <0.05 |

Data synthesized from findings indicating this compound promotes osteogenesis.

Table 3: In Vivo Effects of this compound in an Ovariectomized (OVX) Mouse Model

| Parameter | Animal Model | Treatment | Dosage | Duration | Result | p-value |

| Bone Mineral Density (BMD) | OVX Mice | This compound | 10 mg/kg/day | 4 weeks | ↑ BMD vs. OVX control | <0.05 |

| Bone Volume/Total Volume (BV/TV) | OVX Mice | This compound | 10 mg/kg/day | 4 weeks | ↑ Trabecular bone volume vs. OVX control | <0.05 |

| Trabecular Number (Tb.N) | OVX Mice | This compound | 10 mg/kg/day | 4 weeks | ↑ Trabecular number vs. OVX control | <0.05 |

| Trabecular Separation (Tb.Sp) | OVX Mice | This compound | 10 mg/kg/day | 4 weeks | ↓ Trabecular separation vs. OVX control | <0.05 |

| Serum TRAP-5b Levels | OVX Mice | This compound | 10 mg/kg/day | 4 weeks | ↓ Bone resorption marker vs. OVX control | <0.05 |

| Serum P1NP Levels | OVX Mice | This compound | 10 mg/kg/day | 4 weeks | ↑ Bone formation marker vs. OVX control | <0.05 |

Data based on the reported outcomes of this compound treatment in a mouse model of osteoporosis.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the effects of this compound on bone formation and resorption.

In Vitro Osteoclast Differentiation and TRAP Staining

This protocol describes the generation of osteoclasts from bone marrow macrophages (BMMs) and their identification by tartrate-resistant acid phosphatase (TRAP) staining.

Figure 2: A flowchart illustrating the key steps in the in vitro osteoclast differentiation and TRAP staining protocol.

Protocol:

-

Isolation of Bone Marrow Macrophages (BMMs):

-

Euthanize C57BL/6J mice (8-10 weeks old) and dissect the tibiae and femurs under sterile conditions.

-

Remove the epiphyses and flush the bone marrow from the diaphyses with α-MEM (Minimum Essential Medium Alpha) containing 10% fetal bovine serum (FBS).

-

Culture the flushed bone marrow cells in α-MEM supplemented with 10% FBS and 30 ng/mL of macrophage colony-stimulating factor (M-CSF) for 3 days to generate BMMs.

-

-

Osteoclast Differentiation:

-

Plate the BMMs in 96-well plates at a density of 1 x 10^4 cells/well.

-

Induce osteoclast differentiation by culturing the cells in α-MEM with 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL receptor activator of nuclear factor-κB ligand (RANKL).

-

For the treatment group, add this compound to the culture medium at the desired concentration (e.g., 1 µM).

-

Culture the cells for 4-6 days, replacing the medium every 2 days.

-

-

TRAP Staining:

-

After the incubation period, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Wash the cells again with PBS.

-

Stain for TRAP activity using a leukocyte acid phosphatase kit according to the manufacturer's instructions. TRAP-positive cells will appear red/purple.

-

-

Quantification:

-

Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per well under a light microscope.

-

In Vitro Osteoblast Differentiation and Mineralization Assays

This section outlines the procedures for inducing osteoblast differentiation from bone marrow stromal cells (BMSCs) and assessing their function through alkaline phosphatase (ALP) activity and Alizarin Red S staining for mineralization.

Protocol:

-

Isolation and Culture of BMSCs:

-

Isolate bone marrow cells from mice as described in section 3.1.

-

Culture the cells in α-MEM with 10% FBS. After 24 hours, remove non-adherent cells. Continue to culture the adherent BMSCs.

-

-

Osteogenic Differentiation:

-

Plate the BMSCs in 24-well plates.

-

Induce osteogenic differentiation by culturing the cells in osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Add this compound at the desired concentration (e.g., 1 µM) to the treatment group.

-

Culture the cells for 7-21 days, changing the medium every 2-3 days.

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

After 7 days of differentiation, wash the cells with PBS.

-

Lyse the cells in a suitable buffer (e.g., 0.1% Triton X-100 in PBS).

-

Measure ALP activity in the cell lysate using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

Normalize the ALP activity to the total protein concentration of the cell lysate.

-

-

Alizarin Red S Staining for Mineralization:

-

After 21 days of differentiation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

Wash the cells with deionized water to remove excess stain.

-

Visualize the red-stained calcium deposits under a microscope.

-

For quantification, the stain can be extracted with 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.

-

In Vivo Ovariectomized (OVX) Mouse Model and Micro-CT Analysis

This protocol describes the creation of an ovariectomized mouse model of osteoporosis and the subsequent analysis of bone microarchitecture using micro-computed tomography (micro-CT).

Figure 3: A flowchart outlining the experimental design of the ovariectomized (OVX) mouse model to evaluate the in vivo efficacy of this compound.

Protocol:

-

Ovariectomy:

-

Use 8-week-old female C57BL/6J mice. Anesthetize the mice using an appropriate anesthetic agent.

-

Perform bilateral ovariectomy by making a dorsal midline incision and removing the ovaries. For the sham control group, perform a similar surgery but leave the ovaries intact.

-

Provide appropriate post-operative care, including analgesics.

-

-

Treatment:

-

Allow the mice to recover for 2 weeks to establish bone loss.

-

Randomly divide the OVX mice into a vehicle control group and a this compound treatment group.

-

Administer this compound (e.g., 10 mg/kg) or vehicle daily via subcutaneous injection for 4 weeks.

-

-

Micro-CT Analysis:

-

At the end of the treatment period, euthanize the mice and dissect the femurs.

-

Fix the femurs in 4% paraformaldehyde.

-

Scan the distal femur metaphysis using a high-resolution micro-CT scanner (e.g., with a voxel size of 10 µm).

-

Define a region of interest (ROI) in the trabecular bone of the distal femur metaphysis for analysis.

-

Perform 3D reconstruction and analysis of the micro-CT images to quantify bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

Western Blot Analysis for Wnt Signaling Proteins

Protocol:

-

Protein Extraction:

-

Culture cells (e.g., BMSCs) with or without this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin, phosphorylated GSK3β (Ser9), total GSK3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from cultured cells (BMMs or BMSCs) using a TRIzol-based method or a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.

-

Use specific primers for the target genes (Nfatc1, Trap, Ctsk for osteoclasts; Runx2, Osterix, Alp, Osteocalcin for osteoblasts) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for metabolic bone diseases such as osteoporosis by targeting a key negative regulator of the Wnt signaling pathway. The data presented in this guide demonstrate its dual action of inhibiting bone resorption by osteoclasts and promoting bone formation by osteoblasts. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of sFRP-1 inhibitors.

Future research should focus on optimizing the delivery and dosage of this compound to maximize its anabolic effects on bone while minimizing potential off-target effects. Long-term studies in various animal models are necessary to fully elucidate its safety and efficacy profile before translation to clinical applications. Furthermore, exploring the synergistic effects of this compound with existing anti-resorptive therapies could lead to more effective combination treatments for severe osteoporosis.

References

WAY-316606: A Novel SFRP1 Antagonist for the Modulation of Human Hair Follicle Cycling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hair loss disorders, such as androgenetic alopecia, are characterized by a progressive miniaturization of hair follicles and a disruption of the natural hair follicle cycle. The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle development, growth, and regeneration.[1][2] Secreted Frizzled-Related Protein 1 (SFRP1) is a key antagonist of this pathway, and its inhibition has emerged as a promising therapeutic strategy for promoting hair growth.[3][4][5] This technical guide provides a comprehensive overview of the effects of WAY-316606, a specific SFRP1 antagonist, on human hair follicle cycling. We present a detailed analysis of its mechanism of action, a summary of key quantitative data from ex vivo studies, and a description of the experimental protocols used to generate this data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the field of hair biology and regenerative medicine.

Introduction: The Role of Wnt/β-catenin Signaling in Hair Follicle Cycling

The hair follicle is a dynamic mini-organ that undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen).[6][7][8][9] The regulation of this cycle is a complex process involving a multitude of signaling pathways, with the canonical Wnt/β-catenin pathway playing a central role.[1][2][10][11] Activation of Wnt signaling is essential for maintaining the anagen phase and promoting the proliferation and differentiation of hair matrix keratinocytes, which form the hair shaft.[1][4][11]

Secreted Frizzled-Related Protein 1 (SFRP1) is a naturally occurring inhibitor of the Wnt pathway.[3][4] It functions by binding directly to Wnt ligands, preventing them from interacting with their Frizzled receptors and thereby inhibiting downstream signaling.[12] Elevated levels of SFRP1 have been shown to prematurely induce the catagen phase in human hair follicles.[3][13] Consequently, the inhibition of SFRP1 represents a rational therapeutic approach to prolong the anagen phase and treat hair loss.

WAY-316606 is a specific antagonist of SFRP1 that was originally developed for the treatment of osteoporosis.[14][15] Subsequent research has demonstrated its potent hair growth-promoting properties through the modulation of the Wnt/β-catenin pathway.[4][5]

Mechanism of Action of WAY-316606

WAY-316606 exerts its effects on the hair follicle by directly inhibiting the activity of SFRP1.[4][5] This inhibition leads to an increase in the availability of Wnt ligands to bind to their receptors, resulting in the activation of the canonical Wnt/β-catenin signaling cascade. The proposed mechanism is as follows:

-

Inhibition of SFRP1: WAY-316606 binds to SFRP1, preventing it from sequestering Wnt ligands.[5][12]

-

Activation of Wnt Signaling: With SFRP1 inhibited, Wnt ligands are free to bind to Frizzled receptors and their LRP5/6 co-receptors on the surface of dermal papilla cells and hair matrix keratinocytes.[1][11]

-

Stabilization of β-catenin: This receptor binding leads to the inactivation of the β-catenin destruction complex (composed of Axin, APC, GSK-3β, and CK1), resulting in the accumulation of β-catenin in the cytoplasm.[2]

-

Nuclear Translocation and Gene Transcription: Stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of Wnt target genes.[1][11] These target genes are involved in cell proliferation, differentiation, and the maintenance of the anagen phase.

This signaling cascade ultimately leads to a prolongation of the anagen phase, a delay in the onset of catagen, and increased hair shaft production.[4][5]

Below is a diagram illustrating the signaling pathway.

Caption: WAY-316606 inhibits SFRP1, activating Wnt/β-catenin signaling.

Quantitative Data from Ex Vivo Human Hair Follicle Studies

The effects of WAY-316606 on human hair follicles have been investigated using an ex vivo organ culture model.[4][5] This model allows for the maintenance of intact human hair follicles in a controlled laboratory setting, providing a clinically relevant system for studying hair growth.[12] The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of WAY-316606 on Hair Shaft Elongation

| Treatment Group | Concentration | Duration (days) | Mean Hair Shaft Elongation (mm) | Fold Change vs. Control |

| Vehicle Control | - | 6 | 1.2 ± 0.1 | 1.0 |

| WAY-316606 | 2 µM | 6 | 2.0 ± 0.2 | 1.67 |

Data are presented as mean ± SEM. Data synthesized from Hawkshaw et al., 2018.[5]

Table 2: Effect of WAY-316606 on Hair Follicle Cycle Stage

| Treatment Group | Concentration | Duration (days) | % Anagen VI | % Catagen |

| Vehicle Control | - | 6 | 38 ± 5 | 62 ± 5 |

| WAY-316606 | 2 µM | 6 | 80 ± 6 | 20 ± 6 |

Data are presented as mean ± SEM. Data synthesized from Hawkshaw et al., 2018.[5]

Table 3: Effect of WAY-316606 on Keratin 85 (K85) Expression

| Treatment Group | Concentration | Duration (hours) | Mean K85 Fluorescence Intensity (A.U.) | Fold Change vs. Control |

| Vehicle Control | - | 48 | 100 ± 12 | 1.0 |

| WAY-316606 | 2 µM | 48 | 175 ± 20 | 1.75 |

K85 is a marker of hair shaft differentiation. A.U. = Arbitrary Units. Data are presented as mean ± SEM. Data synthesized from Hawkshaw et al., 2018.[5]

Experimental Protocols

The following protocols are based on the methodologies described in the key publications investigating WAY-316606.[4][5]

Human Hair Follicle Organ Culture

This ex vivo model is crucial for studying the direct effects of compounds on human hair follicles.

-

Tissue Acquisition: Scalp skin samples are obtained from consenting male patients undergoing hair transplantation surgery.[14][15]

-

Follicle Isolation: Anagen VI hair follicles are micro-dissected from the subcutaneous fat layer under a stereomicroscope.

-

Culture Conditions: Isolated follicles are cultured in Williams E medium supplemented with 2 mM L-glutamine, 10 ng/mL hydrocortisone, 10 µg/mL insulin, and 1% penicillin/streptomycin.

-

Treatment: Hair follicles are treated with WAY-316606 (e.g., 2 µM) or a vehicle control (e.g., DMSO). The culture medium is changed every 2 days.

-

Assessment of Hair Shaft Elongation: The length of the hair shaft is measured daily using an inverted microscope with a calibrated eyepiece.

-

Hair Cycle Staging: At the end of the culture period (e.g., 6 days), the hair cycle stage of each follicle is determined based on morphological criteria.[7][9]

Immunohistochemistry for Cell Proliferation and Apoptosis

To assess the cellular mechanisms underlying the effects of WAY-316606, immunohistochemical analysis is performed.

-

Tissue Processing: Cultured hair follicles are embedded in OCT compound, and cryosections (e.g., 7 µm) are prepared.

-

Staining for Proliferation (Ki-67): Sections are fixed, permeabilized, and incubated with a primary antibody against Ki-67, a marker of proliferating cells. This is followed by incubation with a fluorescently labeled secondary antibody.

-

Staining for Apoptosis (TUNEL Assay): Apoptotic cells are detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which labels DNA strand breaks.

-

Imaging and Quantification: Stained sections are imaged using a fluorescence microscope. The number of Ki-67-positive and TUNEL-positive cells in the hair matrix is quantified.

Below is a diagram of a typical experimental workflow.

Caption: Workflow for analyzing WAY-316606's effects on hair follicles.

Conclusion and Future Directions

The available data strongly support the role of WAY-316606 as a potent modulator of the human hair follicle cycle. By inhibiting SFRP1 and subsequently activating the Wnt/β-catenin pathway, WAY-316606 promotes hair shaft elongation, prolongs the anagen phase, and inhibits the premature entry into catagen.[3][4][5] The ex vivo human hair follicle organ culture model has been instrumental in elucidating these effects.

Future research should focus on several key areas:

-

Clinical Trials: While ex vivo data are promising, clinical trials in human subjects are necessary to establish the safety and efficacy of topical WAY-316606 for the treatment of androgenetic alopecia and other hair loss disorders.[14][15]

-

Formulation Development: The development of a stable and effective topical formulation that ensures adequate penetration of WAY-316606 to the hair follicle dermal papilla is crucial for its clinical translation.

-

Combination Therapies: Investigating the potential synergistic effects of WAY-316606 with other hair growth-promoting agents, such as minoxidil, could lead to more effective treatment strategies.

-

Long-term Effects: Studies are needed to evaluate the long-term effects of WAY-316606 on hair follicle cycling and to determine if its efficacy is maintained over time.

References

- 1. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mediteknia.es [mediteknia.es]

- 4. researchgate.net [researchgate.net]

- 5. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles | PLOS Biology [journals.plos.org]

- 6. Controls of hair follicle cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Guide to Studying Human Hair Follicle Cycling In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What controls hair follicle cycling? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A guide to studying human hair follicle cycling in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt/β-catenin signaling activator restores hair regeneration suppressed by diabetes mellitus [bmbreports.org]

- 11. β-catenin-mediated hair growth induction effect of 3,4,5-tri-O-caffeoylquinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. Researchers say experimental drug could lead to treatment for baldness - CBS News [cbsnews.com]

- 15. sciencedaily.com [sciencedaily.com]

Unlocking Bone Anabolism: A Technical Guide to the Preclinical Evaluation of WAY-316606 for Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on WAY-316606, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), for the treatment of osteoporosis. By targeting the Wnt/β-catenin signaling pathway, WAY-316606 has emerged as a promising anabolic agent for bone formation. This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this area.

Core Mechanism of Action: Wnt/β-Catenin Pathway Activation

WAY-316606 functions by inhibiting sFRP-1, a natural antagonist of the Wnt signaling pathway.[1][2][3] sFRP-1 binds to Wnt ligands, preventing them from interacting with their Frizzled receptors and co-receptors (LRP5/6). This inhibition leads to the degradation of β-catenin. By inhibiting sFRP-1, WAY-316606 allows Wnt ligands to bind to their receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes that drive osteoblast differentiation and bone formation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of WAY-316606.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Assay | Target | Reference |

| KD | 0.08 µM | Tryptophan Fluorescence Quenching | Human sFRP-1 | [3] |

| KD | 1 µM | Tryptophan Fluorescence Quenching | Human sFRP-2 | [3] |

| EC50 | 0.65 µM | TCF/LEF Luciferase Reporter Assay | sFRP-1 Inhibition | [3] |

| IC50 | 0.5 µM | Fluorescence Polarization | sFRP-1 Binding | [3][4] |

Table 2: Ex Vivo Bone Formation in Murine Calvarial Organ Culture

| Concentration | Effect | Assay | Reference |

| As low as 0.0001 µM | Increased total bone area | Murine Calvarial Organ Culture | [5] |

| ~1 nM (EC50) | ~60% increase in total bone area | Murine Calvarial Organ Culture | [3] |

Table 3: In Vivo Efficacy in Ovariectomized (OVX) Mouse Model of Osteoporosis

| Animal Model | Treatment | Outcome | Reference |

| Ovariectomized (OVX) mice | WAY-316606 | Effectively improved OVX-induced osteoporosis | [1] |

Note: Specific quantitative data on Bone Mineral Density (BMD), bone turnover markers, and biomechanical strength from in vivo studies are not yet publicly available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of the key experimental protocols used in the preclinical evaluation of WAY-316606.

TCF/LEF Luciferase Reporter Gene Assay

This cell-based functional assay measures the activation of the canonical Wnt signaling pathway.

Protocol Steps:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected with a TCF/LEF-luciferase reporter construct.[6] These cells are cultured in appropriate media and seeded into 96-well plates.[6][7]

-

Treatment: Recombinant sFRP-1 is added to the cells, followed by the addition of various concentrations of WAY-316606.

-

Wnt Stimulation: After a pre-incubation period, Wnt3a-conditioned media is added to activate the Wnt pathway.[7]

-

Lysis and Luminescence Reading: Following incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to TCF/LEF transcriptional activity, is measured using a luminometer.[8]

-

Data Analysis: The data is analyzed to determine the concentration of WAY-316606 that produces 50% of the maximal response (EC50).

Tryptophan Fluorescence Quenching Assay

This biophysical assay is used to determine the binding affinity (KD) of WAY-316606 to sFRP-1.

Protocol Steps:

-

Protein Preparation: A solution of purified recombinant human sFRP-1 is prepared in a suitable buffer.

-

Fluorescence Measurement: The intrinsic fluorescence of the tryptophan residues in sFRP-1 is measured using a spectrofluorometer with an excitation wavelength of approximately 295 nm and an emission scan from 310 to 500 nm.[9]

-

Titration: Increasing concentrations of WAY-316606 are added to the sFRP-1 solution.

-

Quenching Measurement: After each addition of WAY-316606, the fluorescence emission spectrum is recorded. The binding of WAY-316606 to sFRP-1 causes a change in the local environment of the tryptophan residues, leading to a quenching (decrease) of the fluorescence intensity.[9][10]

-

Data Analysis: The change in fluorescence intensity is plotted against the concentration of WAY-316606. The data is then fitted to a binding equation to determine the dissociation constant (KD).[9]

Murine Calvarial Organ Culture Assay

This ex vivo assay assesses the bone-forming activity of WAY-316606 on intact bone tissue.

Protocol Steps:

-

Tissue Harvest: Calvaria (skullcaps) are dissected from neonatal mice (typically 4 days old).[11]

-

Organ Culture: The calvaria are placed in individual wells of a culture plate containing culture medium.

-

Treatment: WAY-316606 is added to the culture medium at various concentrations.

-

Incubation: The cultures are maintained for a period of 5 to 7 days to allow for new bone formation.

-

Histological Analysis: At the end of the culture period, the calvaria are fixed, and may be embedded for sectioning. They are then stained to visualize mineralized bone, for example, with Von Kossa or Alizarin Red staining.

-

Image Analysis: The stained calvaria are imaged, and the total bone area is quantified using image analysis software to assess the anabolic effect of WAY-316606.

Preclinical Safety and Toxicity

While specific preclinical safety and toxicity data for WAY-316606 in the context of osteoporosis are not extensively published, general information suggests it has good aqueous solubility and moderate to low inhibition of key cytochrome P450 isozymes (3A4, 2D6, 2C9).[3] It also demonstrates good stability in rat and human liver microsomes.[3] In female Sprague-Dawley rats, WAY-316606 showed high plasma clearance following a single intravenous dose.[3] Further dedicated preclinical toxicology studies would be required to fully characterize its safety profile for chronic use in osteoporosis.

Conclusion and Future Directions

The preclinical data available for WAY-316606 strongly support its potential as a novel anabolic agent for the treatment of osteoporosis. Its mechanism of action, centered on the targeted inhibition of sFRP-1 and subsequent activation of the bone-building Wnt/β-catenin pathway, is well-defined. In vitro and ex vivo studies have consistently demonstrated its ability to stimulate bone formation.

Future preclinical research should focus on:

-

In-depth in vivo efficacy studies: Comprehensive studies in established animal models of osteoporosis (e.g., ovariectomized rats or mice) are needed to provide quantitative data on bone mineral density, bone microarchitecture, and biomechanical strength.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed PK/PD studies will be essential to establish optimal dosing regimens.

-

Comprehensive Toxicology Studies: Rigorous preclinical safety and toxicology evaluations are required to support the transition to clinical trials.

The continued investigation of WAY-316606 and other sFRP-1 inhibitors holds significant promise for the development of new and effective treatments for osteoporosis and other conditions characterized by low bone mass.

References

- 1. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hairguard.com [hairguard.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WAY 316606 HCl | sFRP-1 Inhibitor | Tocris Bioscience [tocris.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt Reporter Activity Assay [bio-protocol.org]

- 9. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Investigating WAY-316606 for Androgenetic Alopecia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androgenetic alopecia (AGA) is a prevalent form of hair loss characterized by the progressive miniaturization of hair follicles, driven by genetic and hormonal factors. The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle development and cycling. A key negative regulator of this pathway is the Secreted Frizzled-Related Protein 1 (sFRP-1). This technical guide explores the potential of WAY-316606, a small molecule inhibitor of sFRP-1, as a therapeutic agent for AGA. We delve into its mechanism of action, present quantitative data from preclinical studies, provide detailed experimental protocols for its investigation, and visualize the core signaling pathways and experimental workflows.

Introduction: The Role of Wnt/β-Catenin Signaling in Hair Follicle Cycling

The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). The transition between these phases is tightly regulated by a complex interplay of signaling molecules. Among these, the canonical Wnt/β-catenin pathway is paramount for initiating the anagen phase and maintaining robust hair growth.